molecular formula C14H21N5O2S B4792284 2-isonicotinoyl-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide

2-isonicotinoyl-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide

Cat. No. B4792284
M. Wt: 323.42 g/mol
InChI Key: QVNQMZQYUISNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isonicotinoyl-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide, also known as IMPT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 2-isonicotinoyl-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide involves the inhibition of various enzymes and proteins in the body. 2-isonicotinoyl-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. 2-isonicotinoyl-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide has also been reported to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have neuroprotective effects.
Biochemical and Physiological Effects:
2-isonicotinoyl-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide has been reported to have various biochemical and physiological effects. In cancer cells, 2-isonicotinoyl-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of topoisomerase II. In the nervous system, 2-isonicotinoyl-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide has been reported to have neuroprotective effects by inhibiting the activity of acetylcholinesterase and increasing acetylcholine levels. In infectious diseases, 2-isonicotinoyl-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide has been studied as a potential antibacterial and antifungal agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-isonicotinoyl-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide in lab experiments is its high purity and good yield. This makes it easier to obtain a consistent and reliable product for experiments. However, one of the limitations of using 2-isonicotinoyl-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide is its potential toxicity. 2-isonicotinoyl-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide has been reported to have cytotoxic effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-isonicotinoyl-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide. One potential direction is to further investigate its potential applications in cancer research, particularly in combination with other chemotherapy drugs. Another direction is to study its potential neuroprotective effects in more detail and explore its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to determine the safety and efficacy of 2-isonicotinoyl-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide as an antibacterial and antifungal agent.

Scientific Research Applications

2-isonicotinoyl-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 2-isonicotinoyl-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 2-isonicotinoyl-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide has been reported to have neuroprotective effects and can be used as a potential treatment for neurodegenerative diseases. In infectious diseases, 2-isonicotinoyl-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide has been studied as a potential antibacterial and antifungal agent.

properties

IUPAC Name

1-(3-morpholin-4-ylpropyl)-3-(pyridine-4-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2S/c20-13(12-2-5-15-6-3-12)17-18-14(22)16-4-1-7-19-8-10-21-11-9-19/h2-3,5-6H,1,4,7-11H2,(H,17,20)(H2,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNQMZQYUISNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=S)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793252
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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